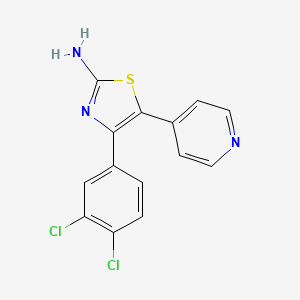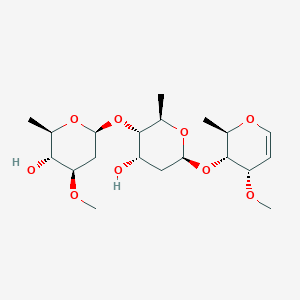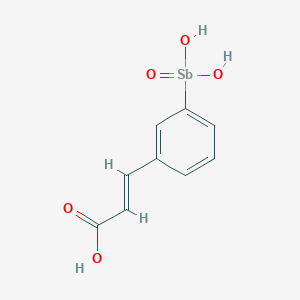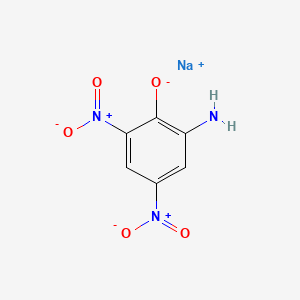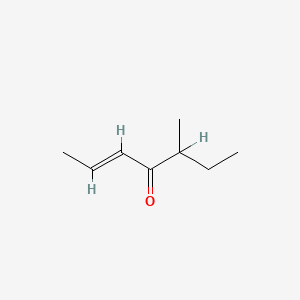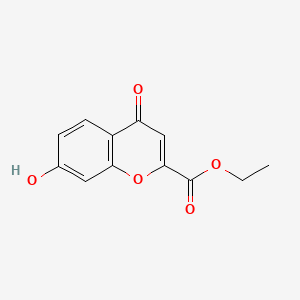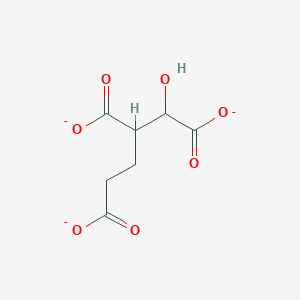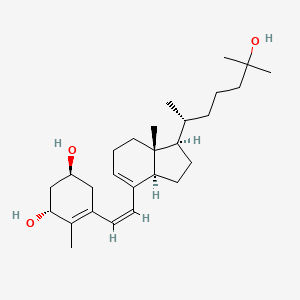
1alfa,25-Dihidroxi-previtamina D3
Descripción general
Descripción
1alpha,25-Dihydroxy-previtamin D3, also known as 1alpha,25-Dihydroxy-previtamin D3, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1alpha,25-Dihydroxy-previtamin D3 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1alpha,25-Dihydroxy-previtamin D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1alpha,25-Dihydroxy-previtamin D3 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Endocrinología: Regulación del Metabolismo del Calcio
1alfa,25-Dihidroxi-previtamina D3 juega un papel fundamental en el metabolismo del calcio. Regula la absorción de calcio y fosfato del tracto gastrointestinal, lo cual es esencial para mantener la estructura y función ósea adecuadas. La investigación ha demostrado que este compuesto se puede utilizar para estudiar y tratar afecciones relacionadas con la deficiencia de calcio, como la osteoporosis y el raquitismo .
Inmunología: Modulación de las Respuestas Inmunitarias
Se ha descubierto que este compuesto modula las respuestas inmunitarias al influir en la actividad de los macrófagos y las células dendríticas. Puede suprimir la producción de citoquinas proinflamatorias, lo que lo convierte en un agente valioso para la investigación de enfermedades autoinmunitarias y posibles inmunoterapias .
Dermatología: Tratamiento de la Psoriasis
En dermatología, this compound se utiliza en el tratamiento tópico de la psoriasis. Ayuda a normalizar el ciclo de crecimiento de las células de la piel y tiene propiedades antiinflamatorias, que son beneficiosas para reducir los síntomas de esta afección cutánea crónica .
Oncología: Investigación del Cáncer
Los estudios han indicado que this compound puede inhibir la proliferación de células cancerosas e inducir la apoptosis. Se está investigando su posible uso en la prevención y terapia del cáncer, particularmente en los cánceres de mama, próstata y colon .
Neurología: Efectos Neuroprotectores
La investigación emergente sugiere que this compound tiene efectos neuroprotectores. Puede desempeñar un papel en la prevención y el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson al proteger a las neuronas contra la toxicidad y reducir el estrés oxidativo .
Cardiología: Salud Cardiovascular
El compuesto también se está estudiando por sus efectos en la salud cardiovascular. Se ha asociado con la reducción del riesgo de enfermedades cardiovasculares al influir en la proliferación de células musculares lisas vasculares y regular la presión arterial .
Nefrología: Función Renal
En nefrología, this compound es crucial para mantener la función renal. Ayuda en la regulación de la reabsorción renal de calcio y fosfato y se utiliza para estudiar enfermedades renales y sus tratamientos .
Biología Reproductiva: Desarrollo Folicular
Estudios recientes han explorado el papel de this compound en el desarrollo folicular y la biosíntesis de hormonas esteroideas. Se ha demostrado que mejora el desarrollo folicular al regular la expresión del receptor de vitamina D en las células ováricas .
Mecanismo De Acción
- Primary Targets : 1α,25-dihydroxyvitamin D3 primarily acts on two main targets:
- Calcium Absorption : By promoting calcium transport proteins, it enhances active intestinal calcium absorption .
- Cell Differentiation and Proliferation : Beyond calcium metabolism, it influences cell growth, differentiation, and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Enzymes such as 25-hydroxylase and 1alpha-hydroxylase are involved in the synthesis of 1alpha,25-Dihydroxy-previtamin D3. The compound also interacts with proteins like calbindin, which is involved in calcium transport, and various other biomolecules that regulate calcium and phosphate metabolism .
Cellular Effects
1alpha,25-Dihydroxy-previtamin D3 exerts profound effects on various cell types, including osteoblasts, keratinocytes, and immune cells. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization. In keratinocytes, it regulates cell proliferation and differentiation, partly by increasing the release of transforming growth factor-beta .
In immune cells, 1alpha,25-Dihydroxy-previtamin D3 modulates immune responses by inhibiting the proliferation of T cells and decreasing the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This immunosuppressive effect is crucial in maintaining immune homeostasis and preventing autoimmune reactions .
Molecular Mechanism
The binding of 1alpha,25-Dihydroxy-previtamin D3 to the vitamin D receptor also influences the recruitment of coactivators or corepressors, further modulating gene expression. Additionally, the compound can activate non-genomic signaling pathways, such as the activation of protein kinase C and the phosphatidylinositol 3-kinase pathway, which contribute to its rapid cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1alpha,25-Dihydroxy-previtamin D3 can vary over time. The compound is known to be air and light-sensitive, requiring careful handling and storage at low temperatures to maintain its stability. Over time, 1alpha,25-Dihydroxy-previtamin D3 can degrade, leading to a decrease in its biological activity .
Long-term studies have shown that continuous exposure to 1alpha,25-Dihydroxy-previtamin D3 can lead to sustained changes in gene expression and cellular function. For example, prolonged treatment of keratinocytes with 1alpha,25-Dihydroxy-previtamin D3 results in the hydrolysis of sphingomyelin and the elevation of ceramide levels, which are associated with cell differentiation .
Dosage Effects in Animal Models
The effects of 1alpha,25-Dihydroxy-previtamin D3 in animal models are dose-dependent. At physiological doses, the compound promotes calcium absorption and bone mineralization without causing adverse effects. At high doses, 1alpha,25-Dihydroxy-previtamin D3 can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can be toxic .
Studies in animal models have shown that 1alpha,25-Dihydroxy-previtamin D3 can act as a chemopreventive agent against certain cancers, such as prostate and colon cancer, when administered at appropriate doses. Excessive doses can result in adverse effects, including kidney damage and impaired immune function .
Metabolic Pathways
1alpha,25-Dihydroxy-previtamin D3 is synthesized from its precursor, 25-hydroxyvitamin D3, through the action of 1alpha-hydroxylase. This enzyme is primarily located in the kidneys but can also be found in other tissues, such as the skin and immune cells. The compound is further metabolized by 24-hydroxylase, leading to the formation of inactive metabolites that are excreted from the body .
The metabolic pathways of 1alpha,25-Dihydroxy-previtamin D3 are tightly regulated to maintain calcium and phosphate homeostasis. Any disruption in these pathways can lead to metabolic disorders, such as rickets or osteomalacia .
Transport and Distribution
1alpha,25-Dihydroxy-previtamin D3 is transported in the bloodstream bound to the vitamin D-binding protein. This binding protein facilitates the distribution of the compound to various tissues, where it can exert its biological effects. The compound can also bind to albumin, although with lower affinity .
Within cells, 1alpha,25-Dihydroxy-previtamin D3 is distributed to the nucleus, where it interacts with the vitamin D receptor to regulate gene expression. The compound can also localize to the plasma membrane, where it activates non-genomic signaling pathways .
Subcellular Localization
The subcellular localization of 1alpha,25-Dihydroxy-previtamin D3 is primarily in the nucleus, where it binds to the vitamin D receptor and modulates gene transcription. The compound can also be found in the cytoplasm, where it interacts with various signaling molecules to exert rapid, non-genomic effects .
Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1alpha,25-Dihydroxy-previtamin D3. These modifications can affect the compound’s ability to bind to the vitamin D receptor and other target proteins, thereby modulating its biological effects .
Propiedades
IUPAC Name |
(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZGAFWGREMOD-BJGFKTPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-09-7 | |
| Record name | 1,25-Dihydroxy-previtamin D(3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5,11,14-Tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene](/img/structure/B1233871.png)
